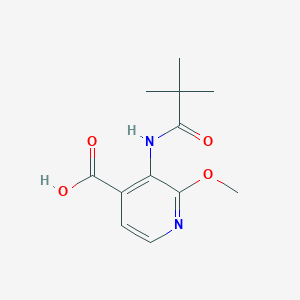

2-Methoxy-3-pivalamidoisonicotinic acid

Description

Historical Context and Discovery of Isonicotinic Acid Derivatives

The historical development of isonicotinic acid derivatives traces back to the early twentieth century when Hans Meyer and his doctoral student Josef Mally first synthesized isonicotinic acid hydrazide in 1912 at the German University in Prague. Their groundbreaking work involved reacting ethyl isonicotinate with hydrazine hydrate, yielding a compound with a melting point of 163°C after recrystallization. Despite this early achievement, the pharmaceutical potential of these compounds remained unexplored for several decades, demonstrating how scientific discoveries often precede their practical applications by considerable time periods.

The systematic investigation of isonicotinic acid derivatives gained momentum during the 1940s when French physicians discovered that nicotinamide exhibited activity against tubercle bacilli both in vitro and in infected guinea pigs. This discovery catalyzed extensive research into pyridinecarboxylic acid derivatives, leading to the development of numerous therapeutic compounds. Concurrently, German chemists led by G. Domagk were investigating sulfonamide drugs at Bayer, which eventually contributed to the development of thioacetazone and related compounds.

The evolution of isonicotinic acid chemistry accelerated in the 1950s when multiple laboratories simultaneously discovered the anti-tuberculosis activity of isoniazid. This period marked a pivotal moment in the history of these compounds, as pharmaceutical companies began intensive efforts to patent and commercialize various derivatives. The most prominent example was Roche's unsuccessful patent attempt in January 1951, followed by the launch of their version, Rimifon, in 1952. These historical developments established the foundation for modern research into structurally modified isonicotinic acid derivatives, including complex compounds such as 2-methoxy-3-pivalamidoisonicotinic acid.

Classification within Pyridine Carboxylic Acid Family

This compound belongs to the pyridinecarboxylic acid family, which encompasses organic compounds that are monocarboxylic derivatives of pyridine. The pyridinecarboxylic acids exist in three distinct isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). All three isomers share the same molecular formula C₆H₅NO₂ and molecular weight of 123.11 grams per mole, with the distinguishing factor being the position of the carboxylic acid substituent on the pyridine ring.

Isonicotinic acid, also known as pyridine-4-carboxylic acid, serves as the parent compound for this compound. The structural classification reveals that isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent specifically positioned at the 4-position of the pyridine ring. This positional specificity distinguishes it from its isomers and significantly influences its chemical reactivity and biological properties.

The systematic nomenclature and classification of pyridinecarboxylic acids provide essential context for understanding the structural relationships within this chemical family. The following table illustrates the comparative structural features of the three primary pyridinecarboxylic acid isomers:

| Common Name | Systematic Name | CAS Registry Number | Carboxyl Position |

|---|---|---|---|

| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | Position 2 |

| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | Position 3 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | Position 4 |

The classification of this compound as an isonicotinic acid derivative indicates that it maintains the characteristic 4-carboxypyridine core structure while incorporating additional functional groups that modify its chemical and physical properties.

Significance in Organic and Medicinal Chemistry

The significance of isonicotinic acid derivatives in organic and medicinal chemistry extends far beyond their historical importance in tuberculosis treatment. These compounds have emerged as versatile building blocks for the synthesis of diverse pharmaceutical agents and chemical intermediates. The synthesis of isonicotinic acid and its derivatives has become increasingly significant with the discovery of medications such as isonicotinic acid hydrazide, which revolutionized tuberculosis treatment and prevention.

Contemporary research has revealed that isonicotinic acid derivatives serve as foundational structures for various therapeutic applications. Recent studies have demonstrated the synthesis and pharmacological characterization of isonicotinic acid hydrazide analogs as dual inhibitors of neutrophil elastase and proteinase 3, highlighting the continued relevance of these compounds in modern drug discovery. The structural diversity achievable through modification of the isonicotinic acid backbone enables researchers to fine-tune biological activity and pharmacological properties.

The mechanism of action studies have provided crucial insights into how isonicotinic acid derivatives exert their biological effects. Isoniazid, for example, functions as a prodrug that inhibits mycobacterial cell wall formation through activation by the bacterial catalase-peroxidase enzyme KatG. This activation process catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with nicotinamide adenine dinucleotide to form the nicotinoyl-nicotinamide adenine dinucleotide adduct. This complex subsequently binds tightly to the enoyl-acyl carrier protein reductase InhA, thereby blocking fatty acid synthase action and inhibiting mycolic acid synthesis.

The industrial applications of isonicotinic acid derivatives extend into multiple sectors, including pharmaceutical and agricultural industries. These compounds serve as precursors for numerous successful therapeutic agents, demonstrating their fundamental importance in synthetic organic chemistry. The development of novel isonicotinic acid derivatives continues to attract significant research attention due to their potential applications in treating various diseases and conditions.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural characterization to potential therapeutic applications. The primary objective involves comprehensive structural analysis to understand the molecular properties and chemical behavior of this complex derivative. This includes detailed examination of the spatial arrangement of functional groups, electronic properties, and potential for chemical modifications.

The scope of current research extends to exploring the synthetic methodologies for producing this compound and related derivatives. Contemporary synthetic approaches often involve sophisticated organic reactions that enable precise control over functional group placement and stereochemistry. The development of efficient synthetic routes remains a crucial research objective, as it directly impacts the accessibility of these compounds for further investigation and potential commercial applications.

Molecular modeling and computational studies represent another significant research objective in understanding the three-dimensional structure and electronic properties of this compound. These studies provide valuable insights into molecular interactions, stability, and potential binding affinities with biological targets. The integration of computational chemistry with experimental research enables more comprehensive understanding of structure-activity relationships.

The investigation of potential biological activities constitutes a fundamental research objective, given the established therapeutic significance of isonicotinic acid derivatives. Research efforts focus on evaluating antimicrobial properties, enzyme inhibition capabilities, and potential applications in treating various medical conditions. The structural modifications present in this compound, including the methoxy and pivalamido substituents, may confer unique biological properties that warrant systematic investigation.

Current research scope also encompasses the development of analytical methods for characterization and quality control of this compound. This includes optimization of spectroscopic techniques, chromatographic methods, and chemical identification procedures. The establishment of robust analytical protocols ensures reliable identification and quantification of this compound in various research contexts.

The exploration of chemical reactivity patterns and potential for further derivatization represents an important research objective. Understanding how the methoxy and pivalamido substituents influence the reactivity of the isonicotinic acid core provides valuable information for designing synthetic strategies toward more complex molecular architectures. This research contributes to the broader understanding of structure-reactivity relationships in pyridinecarboxylic acid chemistry.

| Research Objective Category | Specific Focus Areas | Expected Outcomes |

|---|---|---|

| Structural Characterization | Molecular geometry, electronic properties | Complete structural profile |

| Synthetic Methodology | Reaction optimization, yield improvement | Efficient synthetic routes |

| Biological Evaluation | Antimicrobial activity, enzyme interactions | Therapeutic potential assessment |

| Analytical Development | Spectroscopic methods, quality control | Robust analytical protocols |

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSXXSCWNLJULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

2-Methoxy-3-pivalamidoisonicotinic acid is a chemical compound with the molecular formula \$$C{12}H{16}N2O4\$$ and a molar mass of 252.27 g/mol. Synonyms include this compound and 4-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methoxy-. It is typically stored at room temperature and is considered an irritant.

Synthesis Method

A common method involves the reaction of 2-methoxypyridine and N,N-dimethyl ammonium disulfate.

General Procedures for Synthesis

Several general procedures can be adapted for synthesizing this compound or related compounds:

- General Procedure A: Fischer Indole Synthesis This involves reacting a ketone with a hydrazine hydrochloride in acetic acid, followed by purification via flash chromatography.

- General Procedure B: Indole N-alkylation This involves reacting an indole with cesium carbonate and a 2-bromoacetate compound in DMF.

- General Procedure D: Cbz deprotection This involves dissolving a Cbz N-protected compound in ethanol with Pd/C under a hydrogen atmosphere, followed by purification via column chromatography.

- General Procedure E: Amide formation Reacting an amine with triethylamine and an aroyl chloride in dichloromethane, followed by purification by preparative HPLC.

- General Procedure F: Cbz deprotection and amide formation one-pot This involves using Pd on activated carbon with ammonium formate in ethanol, followed by reaction with triethylamine and an acyl chloride in dichloromethane.

- General Procedure J: Synthesis of 2-Substituted nicotinic acid and amide bond formation Reacting 2-chloronicotinic acid with sodium thiometoxide in dioxane and water in a sealed tube, followed by acidification and extraction.

Spectral Data

NMR spectroscopy is crucial for characterizing the synthesized compound. ¹H-NMR and ¹³C-NMR are typically recorded using instruments like Bruker DRX400 (400 MHz), Bruker DRX500 (500 MHz), and INOVA500 (500 MHz) at 300 K, with solvents like CDCl3, MeOD, or (CD3)2SO.

Data Table: Compound Properties

| Property | Value |

|---|---|

| Name | This compound |

| Synonyms | This compound, 4-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methoxy- |

| CAS | 705291-48-1 |

| Molecular Formula | \$$C{12}H{16}N2O4\$$ |

| Molar Mass | 252.27 g/mol |

| Storage Condition | Room Temperature |

| Sensitive | Irritant |

| MDL | MFCD12026766 |

| Hazard Class | IRRITANT |

Chemical Reactions Analysis

2-Methoxy-3-pivalamidoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Methoxy-3-pivalamidoisonicotinic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with potential applications in various chemical processes .

Biology

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Investigations into its cytotoxic effects reveal potential against multiple cancer cell lines, indicating it may inhibit cell proliferation through mechanisms such as apoptosis induction .

Medicine

The therapeutic potential of this compound is under exploration, particularly in the context of:

- Pain Management : As an arylamide derivative, it shows promise as a selective sodium channel blocker (NaV1.3 and NaV1.7), which could be beneficial in treating neuropathic pain conditions.

- Neuroprotective Effects : Some studies suggest it may modulate neuroinflammatory responses, providing protective effects against neurodegenerative diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound demonstrated potent activity, outperforming conventional antibiotics such as ciprofloxacin in certain assays, highlighting its potential as an alternative treatment option for resistant infections.

Anticancer Activity

In vitro tests on various cancer cell lines revealed that derivatives related to this compound exhibited IC50 values in the low micromolar range. For instance, one study reported an IC50 value of 15 µM against colon cancer cells (COLO 205), suggesting significant antiproliferative activity linked to topoisomerase inhibition.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-Methoxy-3-pivalamidoisonicotinic acid involves its interaction with specific molecular targets and pathways. The methoxy and pivalamido groups play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridine Family

The compound belongs to a broader class of isonicotinic acid derivatives. Key structural analogs include:

Key Differences and Implications

Substituent Effects

- Pivalamido vs. Methyl/Amino Groups: The bulky pivalamido group in the target compound increases steric hindrance compared to smaller substituents (e.g., methyl or amino groups in analogs). This may reduce solubility in polar solvents but enhance stability against enzymatic degradation, a critical factor in drug design .

- Halogen Substituents : Analogs like 5-Fluoro-2-methoxynicotinic acid and 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid introduce halogens (F, Cl, I), which can enhance electrophilic reactivity and influence binding affinity in biological targets .

Physicochemical Properties

- Molecular Weight : The target compound (252.27 g/mol) is heavier than analogs like 2-Methoxy-3-methylisonicotinic acid (167.16 g/mol), primarily due to the pivalamido group. Higher molecular weight may impact pharmacokinetics, such as membrane permeability .

- Polarity: The carboxylic acid group (-COOH) in all analogs contributes to hydrophilicity.

Research Findings and Trends

Recent studies highlight the following trends:

- Steric Hindrance Optimization : Modifications to the pivalamido group (e.g., replacing tert-butyl with cyclopropyl) are being explored to reduce steric bulk while retaining metabolic stability .

Biological Activity

Overview

2-Methoxy-3-pivalamidoisonicotinic acid (CAS Number: 705291-48-1) is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly within the central nervous system (CNS). Preliminary studies suggest that it may modulate enzyme activities and cellular signaling pathways, although the exact mechanisms remain to be fully elucidated.

Key Targets

- Sodium Channels : Research indicates that this compound may act as a selective modulator of voltage-gated sodium channels, specifically NaV1.7 and NaV1.8, which are implicated in pain pathways. This selectivity suggests potential applications in pain management .

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes involved in neurotransmitter regulation, potentially influencing synaptic plasticity and neurotransmitter release.

Biological Activity

The biological activities associated with this compound include:

- Antimicrobial Properties : Initial studies have indicated that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There is ongoing research into its potential anticancer properties, particularly regarding its ability to induce apoptosis in cancer cells.

- Analgesic Effects : Given its interaction with sodium channels, the compound is being investigated for its analgesic properties, particularly in models of neuropathic pain .

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Pain Management : In animal models, administration of this compound has shown promise in reducing pain-related behaviors, suggesting its efficacy as a pain reliever. The modulation of sodium channels appears to play a critical role in these effects .

- Cellular Studies : In vitro studies demonstrate that this compound can alter gene expression related to neuronal function, indicating its potential influence on neuroplasticity and recovery from injury.

Data Table: Biological Activities and Research Findings

Case Study 1: Pain Relief

A study involving rats demonstrated that administration of this compound significantly reduced mechanical allodynia, a common symptom in neuropathic pain conditions. The results indicated a dose-dependent response, with higher doses leading to greater analgesic effects. This supports the hypothesis that modulation of sodium channels is a viable strategy for pain management.

Case Study 2: Antimicrobial Efficacy

In vitro testing against various microbial strains revealed that this compound possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 2-Methoxy-3-pivalamidoisonicotinic acid?

- Methodological Answer :

- Step 1 : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates high purity.

- Step 2 : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments. For example, the methoxy group (OCH₃) should show a singlet at ~3.8 ppm in ¹H NMR, while the pivalamido group’s tert-butyl protons appear as a singlet at ~1.3 ppm .

- Step 3 : Validate molecular weight via mass spectrometry (MS) . The molecular ion peak ([M+H]⁺) should align with the theoretical mass of 252.27 g/mol .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Maintain a refrigerated environment (2–8°C) to slow hydrolytic degradation, particularly of the pivalamido and methoxy groups. This aligns with protocols for structurally similar methoxy-containing compounds .

- Regularly monitor stability using HPLC every 6 months to detect decomposition products.

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Route 1 : Start with 3-amino-2-methoxyisonicotinic acid. React the amino group with pivaloyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Purify via recrystallization from ethanol/water .

- Route 2 : Utilize microwave-assisted synthesis to reduce reaction time. For example, irradiate the reaction mixture at 100°C for 20 minutes, achieving yields comparable to traditional methods .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Step 1 : Optimize the molecular geometry using the B3LYP hybrid functional with a 6-31G(d) basis set. This functional balances exact exchange and correlation energy, critical for accurate thermochemical predictions .

- Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The methoxy group’s electron-donating effect should lower the LUMO energy, enhancing electrophilic substitution potential .

- Validation : Compare computed IR spectra with experimental data to identify discrepancies in vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What strategies can mitigate discrepancies between observed and predicted NMR chemical shifts?

- Methodological Answer :

- Step 1 : Use GIAO (Gauge-Including Atomic Orbitals) calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) to predict shifts. Solvent effects (e.g., DMSO) can be modeled via the PCM (Polarizable Continuum Model) .

- Step 2 : Analyze deviations >0.5 ppm. For example, unexpected deshielding in the pivalamido group may indicate conformational flexibility or intermolecular hydrogen bonding .

- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereoelectronic effects .

Q. How does the pivalamido group influence the compound’s solubility and bioactivity?

- Methodological Answer :

- Experimental Design :

- Solubility : Measure solubility in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). The bulky tert-butyl group likely reduces aqueous solubility, necessitating co-solvents like PEG-400 .

- Bioactivity : Perform SAR (structure-activity relationship) studies by synthesizing analogs (e.g., replacing pivalamido with acetyl or benzamido groups). Test against target enzymes (e.g., kinases) to isolate steric/electronic contributions .

Q. What hydrolytic degradation pathways occur under physiological pH conditions?

- Methodological Answer :

- Step 1 : Incubate the compound in buffers (pH 2, 7.4, 9) at 37°C. Monitor degradation via HPLC-MS.

- Step 2 : Identify primary degradation products. For example, acidic pH may cleave the pivalamido group, yielding 3-amino-2-methoxyisonicotinic acid, confirmed by MS/MS fragmentation .

- Step 3 : Derivatize hydrolyzed products with 2,4-dinitrophenylhydrazine (DNPH) to stabilize carbonyl intermediates for UV detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.